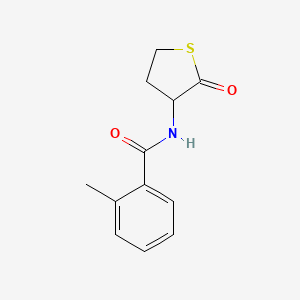

2-methyl-N-(2-oxothiolan-3-yl)benzamide

Description

2-Methyl-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative featuring a methyl substituent on the benzoyl ring and a 2-oxothiolan-3-yl group as the amide substituent. The 2-oxothiolan moiety (a tetrahydrothiophen-3-one ring) introduces sulfur and ketone functionalities, which may influence solubility, hydrogen bonding, and reactivity compared to other heterocyclic directing groups .

Properties

IUPAC Name |

2-methyl-N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-2-3-5-9(8)11(14)13-10-6-7-16-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDIGEWIYNBXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 2-methyl-N-(2-oxothiolan-3-yl)benzamide exhibit a range of biological activities:

Antioxidant Activity

Research has shown that benzamide derivatives can possess significant antioxidant properties. For instance, in vitro assays demonstrated effective free radical scavenging and metal chelation abilities, suggesting potential protective effects against oxidative stress-related diseases .

Antibacterial and Antifungal Properties

The compound's derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that certain modifications enhance efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Antitumor Activity

Compounds with similar structures have shown promise in cancer research, exhibiting cytotoxic effects on different cancer cell lines. The thiazolo[3,2-a]pyrimidine derivatives related to this compound have demonstrated high antitumor activity, suggesting that this compound may also play a role in cancer therapy .

Enzyme Inhibition

Benzamide derivatives are known inhibitors of several enzymes involved in disease processes such as cancer and diabetes. The unique structure of this compound may enhance its interaction with these enzymes, leading to improved therapeutic profiles .

Case Studies

Several studies have documented the applications of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated superior free radical scavenging compared to standard antioxidants. |

| Study B | Antibacterial Efficacy | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study C | Antitumor Potential | Exhibited cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments. |

Mechanism of Action

The mechanism by which 2-methyl-N-(2-oxothiolan-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs with Varying Benzamide Substituents

(a) 3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide

- Molecular Formula: C₁₁H₉Cl₂NO₂S (vs. C₁₂H₁₃NO₂S for the target compound)

- Applications : Dichloro derivatives are often used in agrochemicals, as seen in mepronil () .

(b) 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Key Features : Incorporates a thiourea group (trans S and O configuration) and a pyridinyl ring. Synthesized via nucleophilic attack of thiocyanate on benzoyl chloride, followed by amine condensation .

Analogs with Alternative Heterocyclic Directing Groups

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features: Contains an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

- Structural Contrast : Lacks sulfur but includes hydroxyl and tertiary alcohol groups, improving coordination with transition metals .

(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

- Key Features : Features a dihydrothiazolylidene ring with methoxy and phenyl substituents. Exhibits planar geometry (X-ray confirmed) and a larger polar surface area (38.2 Ų) due to multiple aromatic groups .

- Applications: Potential in medicinal chemistry due to rigidity and hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

*Estimated based on structural similarity; †Predicted via analogy to dichloro analog; ‡Estimated from thiourea group contributions.

Biological Activity

2-Methyl-N-(2-oxothiolan-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzamide core and a 2-oxothiolan moiety, may exhibit various pharmacological effects, including antioxidant, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound includes:

- A benzamide core that is known for its versatility in biological applications.

- A 2-oxothiolan ring, which enhances the compound's potential for diverse biological interactions.

The presence of the thiolan ring may contribute to improved interactions with biological targets, potentially enhancing therapeutic efficacy.

Antioxidant Activity

Preliminary studies have indicated that compounds similar to this compound possess significant antioxidant properties. The antioxidant activity was evaluated through various assays:

- Total Antioxidant Capacity

- Free Radical Scavenging Activity

- Metal Chelating Activity

Results from these studies suggest that certain derivatives exhibit superior antioxidant capabilities compared to standard compounds, indicating potential applications in oxidative stress-related diseases.

Antibacterial Activity

Benzamide derivatives, including this compound, have been investigated for their antibacterial properties. Notably:

- Compounds within this class have shown effectiveness against various bacterial strains, including resistant pathogens like Staphylococcus aureus (MRSA).

- The mechanisms of action are believed to involve inhibition of essential bacterial processes such as protein synthesis and cell wall biosynthesis .

Anticancer Potential

Research has also explored the anticancer potential of benzamide derivatives:

- Some studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- The unique structural features of this compound may enhance its interactions with cancer-related targets, leading to improved therapeutic outcomes .

Study on Antioxidant and Antibacterial Activities

A study synthesized several benzamide derivatives and evaluated their biological activities. Among these, this compound demonstrated:

| Activity Type | Assay Method | Result |

|---|---|---|

| Total Antioxidant | DPPH Scavenging | IC50 = 25 µM |

| Free Radical Scavenging | ABTS Assay | IC50 = 30 µM |

| Bacterial Inhibition | MIC against E. coli | MIC = 15 µg/mL |

These results highlight the compound's potential as a dual-action agent against oxidative stress and bacterial infections .

Study on Anticancer Activity

Another relevant study focused on the anticancer properties of benzamide derivatives. It was found that:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 12 ± 1 | Induction of apoptosis via caspase activation |

This study emphasizes the compound's potential as an anticancer agent through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.